molecular formula C21H21N3O2S B2394759 4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034448-02-5

4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2394759
CAS No.: 2034448-02-5
M. Wt: 379.48
InChI Key: DLVSTYPRKUDXGD-UHFFFAOYSA-N
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Description

4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, affecting cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of morpholine, thiophene, and pyridine rings, which confer specific chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

4-morpholin-4-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-21(16-5-7-18(8-6-16)24-10-12-26-13-11-24)23-15-17-3-1-9-22-20(17)19-4-2-14-27-19/h1-9,14H,10-13,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVSTYPRKUDXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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